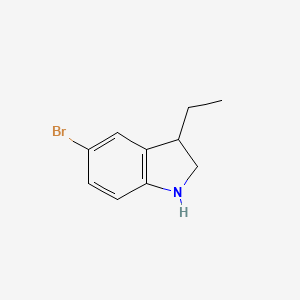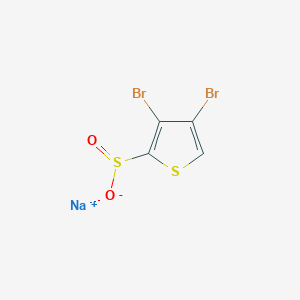
8-Bromo-6-fluoroquinoline-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
One common method includes the nucleophilic substitution of halogen atoms on a quinoline precursor . Industrial production methods often utilize cyclization and cycloaddition reactions, as well as direct fluorination techniques . The reaction conditions usually involve the use of specific catalysts and solvents to facilitate the desired transformations.
Analyse Chemischer Reaktionen
8-Bromo-6-fluoroquinoline-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
8-Bromo-6-fluoroquinoline-3,4-diamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Bromo-6-fluoroquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antibacterial or antiviral effects . The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
8-Bromo-6-fluoroquinoline-3,4-diamine can be compared with other halogenated quinoline derivatives, such as:
6-Bromo-8-fluoroquinoline-3,4-diamine: Similar in structure but with different positions of halogen atoms.
3,4-Dibromo-6,8-difluoroquinoline: Contains additional bromine and fluorine atoms, leading to different reactivity and applications.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Another derivative with distinct functional groups and uses.
Eigenschaften
Molekularformel |
C9H7BrFN3 |
|---|---|
Molekulargewicht |
256.07 g/mol |
IUPAC-Name |
8-bromo-6-fluoroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H7BrFN3/c10-6-2-4(11)1-5-8(13)7(12)3-14-9(5)6/h1-3H,12H2,(H2,13,14) |
InChI-Schlüssel |
OZWPEPWCNSDPDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=NC=C(C(=C21)N)N)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


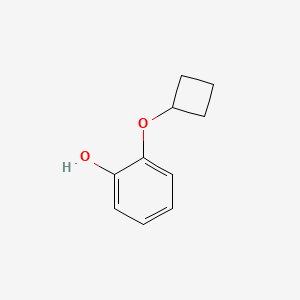
![({4-Fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13205771.png)
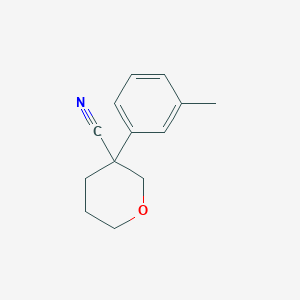
![N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13205782.png)
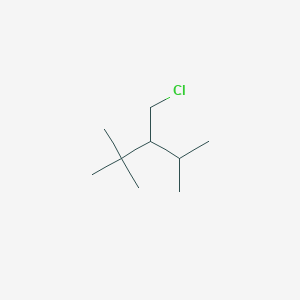
![(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13205794.png)
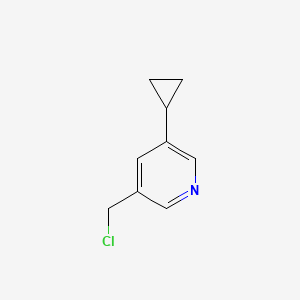
![2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide](/img/structure/B13205804.png)
![2-[(1,3-Thiazol-2-yl)methyl]piperidine](/img/structure/B13205807.png)
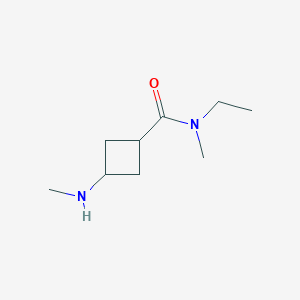
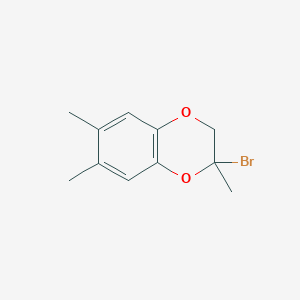
![Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13205829.png)
